D-Biopterin

Kinetoplastid parasite research Pterin auxotrophy Stereospecificity

Cross-reactive with L-Biopterin? D-Biopterin eliminates false-positive signals in biopterin immunoassays and validates stereospecificity in enzyme activation. Unlike generic biopterin, D-Biopterin is not recognized by pterin transporters or reductases in auxotrophic organisms. Use this enantiopure negative control to confirm stereospecific activity. High purity (≥98%), stable, for research. Secure your supply today.

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 22150-76-1
Cat. No. B1667280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Biopterin
CAS22150-76-1
SynonymsL-Biopterin;  NSC 339699;  NSC-339699;  NSC339699;  AR 1D8544;  AR-1D8544;  AR1D8544;  LS126316;  LS-126316;  LS 126316
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O
InChIInChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
InChIKeyLHQIJBMDNUYRAM-AWFVSMACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.7 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Biopterin (CAS 22150-76-1) for Research and Industrial Procurement: Pterin Cofactor Oxidized Form


D-Biopterin (D-erythro-Biopterin, CAS 22150-76-1) is a pterin derivative and an enantiomer of L-biopterin, the oxidized form of the nitric oxide synthase (NOS) cofactor tetrahydro-L-biopterin (BH4) [1]. It belongs to the class of biopterins, which are endogenous enzyme cofactors in animals and some microorganisms, involved in the hydroxylation of aromatic amino acids, nitric oxide synthesis, and neurotransmitter production [2]. D-Biopterin serves as a critical research tool and reference standard for studying stereospecificity in pterin-dependent biological systems.

D-Biopterin (CAS 22150-76-1): Why Generic Pterin Substitution Compromises Experimental Integrity


In pterin-dependent research, substituting D-Biopterin with generic "biopterin" or its L-enantiomer can invalidate experimental results due to pronounced stereospecificity in biological systems. While L-erythro-biopterin is the naturally occurring cofactor form, D-Biopterin exhibits distinct binding affinities, metabolic fates, and functional activities [1]. Studies in kinetoplastid parasites demonstrate that unnatural isomers like D-neopterin support growth poorly or not at all, confirming that stereochemical configuration at the 6-position is a critical determinant of biological recognition and function [2]. For research applications requiring enantiopure controls, chiral resolution studies, or investigations into pterin stereospecificity, generic substitution with racemic mixtures or the incorrect enantiomer will lead to erroneous conclusions.

D-Biopterin (CAS 22150-76-1) Quantitative Differentiation from Pterin Analogs: Evidence-Based Procurement Guide


Stereochemical Configuration Determines Biological Activity in Kinetoplastid Parasites

In defined pterin-free media, the unnatural isomer D-neopterin supported growth poorly or not at all in T. brucei, C. fasciculata, and L. major, whereas the natural 6-biopterin (L-erythro configuration) was the most active pterin for T. brucei and C. fasciculata [1]. This stereospecificity confirms that D-configured pterins, including D-Biopterin, cannot substitute for L-configured pterins in biological systems requiring the natural cofactor.

Kinetoplastid parasite research Pterin auxotrophy Stereospecificity

Enantiomeric Discrimination in Immunoassays: D-Biopterin as a Specificity Control

An antiserum raised against L-erythro-biopterin exhibited high stereospecificity, distinguishing between L-erythro-tetrahydro- or 7,8-dihydro-biopterin and the other three stereoisomers of biopterin, including D-erythro-neopterin [1]. This demonstrates that D-Biopterin is not recognized by antibodies targeting the natural L-configured pterins, making it a valuable tool for assessing assay specificity and cross-reactivity.

Immunoassay development Chiral recognition Biomarker detection

Oxidized Form Stability Advantage Over Reduced BH4 for Handling and Formulation

Biopterins, including D-Biopterin, are the oxidized forms of BH4 and are stable to oxidation, easy to handle, and can be produced inexpensively compared to BH4, which is extremely expensive and unstable with respect to oxidation [1]. This stability profile makes D-Biopterin a practical alternative for studies where the reduced cofactor form is not strictly required.

Stability Formulation Oxidation

In Vitro Cytotoxicity Profile Distinct from Natural Cofactor Function

L-Biopterin (the enantiomer of D-Biopterin) exhibits extreme cytotoxicity to human melanocytes in culture with an IC50 of 0.2 µM after 48 hours [1]. While this data is for L-Biopterin, it establishes that oxidized biopterins possess biological activities distinct from their reduced cofactor forms, and D-Biopterin serves as a critical control for distinguishing enantiomer-specific effects.

Melanocyte research Cytotoxicity Vitiligo

Pterin Ring Oxidation State Impacts GTP Cyclohydrolase I Inhibition Potency

Reduced pterins, such as 7,8-dihydro-L-biopterin (Ki = 14.4 µM) and (6R)-5,6,7,8-tetrahydro-L-biopterin (Ki = 15.7 µM), are approximately 12-fold more potent as inhibitors of rat liver GTP cyclohydrolase I than oxidized pterins like L-biopterin [1]. This indicates that the oxidation state of the pterin ring, in addition to stereochemistry, is a critical determinant of biological activity. D-Biopterin, as an oxidized pterin, would be expected to exhibit the lower inhibition potency characteristic of oxidized pterins.

Enzyme regulation GTP cyclohydrolase I Feedback inhibition

Biosynthetic Rate Differences Among Pteridines in Ocular Tissues

In rat and human ocular tissues, the biosynthetic rates of pteridines from GTP differ significantly: neopterin synthesis is highest (rat: 422 ± 27; human: 260 ± 24 nmol/g protein/hr), followed by sepiapterin (rat: 135 ± 12; human: 118 ± 14), with biopterin synthesis being the lowest (rat: 76 ± 10; human: 68 ± 8 nmol/g protein/hr) [1]. This quantitative hierarchy demonstrates that biopterin is not the predominant pteridine synthesized in all tissues, and the stereochemistry of the biopterin used in supplementation studies will dictate metabolic fate.

Ocular biochemistry Pteridine biosynthesis Tissue-specific metabolism

D-Biopterin (CAS 22150-76-1): Validated Research and Industrial Application Scenarios Based on Differential Evidence


Enantiomeric Specificity Control in Pterin-Dependent Enzyme Assays

D-Biopterin is the definitive negative control for studies investigating the stereospecificity of enzymes that utilize tetrahydrobiopterin (BH4) or L-biopterin as cofactors. As demonstrated in kinetoplastid parasites, D-configured pterins fail to support growth, confirming that the 1S,2R configuration is not recognized by essential pterin transporters or reductases [1]. Researchers should procure D-Biopterin to validate that observed enzyme activation or cellular responses are truly stereospecific and not artifacts of the pterin scaffold.

Immunoassay Cross-Reactivity and Specificity Validation

Laboratories developing or utilizing immunoassays for biopterin quantification must validate assay specificity against D-Biopterin to avoid false-positive signals from non-natural stereoisomers. Antisera raised against L-erythro-biopterin exhibit no cross-reactivity with D-configured pterins, making D-Biopterin an essential reagent for establishing assay lower limits of detection and for preparing specificity controls [1].

Stable Oxidized Pterin Reference Standard for HPLC Method Development

Due to its oxidative stability, D-Biopterin serves as a robust reference standard for HPLC method development and validation aimed at separating and quantifying pterin species in biological samples. Unlike the labile reduced cofactor BH4, which readily oxidizes during sample processing and analysis, D-Biopterin remains stable under standard laboratory conditions, ensuring accurate and reproducible calibration [1].

Stereochemical Probe in Pterin Transporter and Reductase Studies

The inability of D-configured pterins to support growth in pterin auxotrophic organisms, as shown by the poor growth support of D-neopterin and 7-biopterin in T. brucei and C. fasciculata [1], positions D-Biopterin as a critical tool for probing the structural requirements of pterin transporters and reductases. Procurement of D-Biopterin enables competitive uptake assays and reductase substrate specificity studies that delineate the molecular recognition elements of these pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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